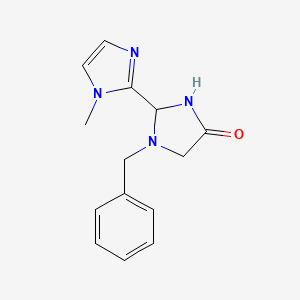
2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one, also known as ETPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETPQ belongs to the class of quinazolinone derivatives and has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic effects.
Wirkmechanismus
The exact mechanism of action of 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one is not fully understood. However, it is believed that 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one exerts its biological effects by modulating various signaling pathways in the body. For example, 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has been found to regulate glucose metabolism by increasing the uptake of glucose in cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one is also stable and can be stored for extended periods of time. However, 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one may exhibit off-target effects, which could complicate its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one. One area of interest is the development of 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one-based therapeutics for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another area of interest is the development of 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one-based therapeutics for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one and its potential off-target effects.
Synthesemethoden
The synthesis of 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one involves the condensation of 6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one and 1-ethyl-4-hydrazinylpyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent mixture of ethanol and water. The resulting product is then purified by recrystallization to obtain pure 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one.
Wissenschaftliche Forschungsanwendungen
2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has been found to have anti-diabetic effects by regulating glucose metabolism.
Eigenschaften
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c1-3-19-7-9(6-16-19)13-17-12-4-8(2)11(15)5-10(12)14(20)18-13/h4-7,13,17H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEVENOHXVKGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2NC3=C(C=C(C(=C3)C)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)

![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)



![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)
![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)

![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)
![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)
![3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591575.png)
